1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine
Description
Properties
IUPAC Name |
1-(6-methyl-1H-benzimidazol-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-3-8(12)11-13-9-5-4-7(2)6-10(9)14-11/h4-6,8H,3,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUIXCLRTQDOOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=C(N1)C=C(C=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656079 | |
| Record name | 1-(6-Methyl-1H-benzimidazol-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-85-2 | |
| Record name | 1-(6-Methyl-1H-benzimidazol-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Bioactivity Profile of 5-Methyl-1H-Benzimidazole Derivatives: A Technical Guide
<
Introduction: The Significance of the 5-Methyl-1H-Benzimidazole Scaffold
The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, making it a cornerstone for the development of therapeutic agents.[1][2] The addition of a methyl group at the 5-position of this scaffold creates 5-methyl-1H-benzimidazole, a core structure whose derivatives have demonstrated a remarkable breadth of pharmacological activities. This guide provides an in-depth exploration of the diverse bioactivity profile of these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, underpinned by mechanistic insights and validated experimental protocols.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Derivatives of 5-methyl-1H-benzimidazole have emerged as potent anticancer agents, exerting their effects through multiple mechanisms that disrupt cancer cell growth, proliferation, and survival.[3]
Mechanisms of Action
The anticancer effects of these compounds are not monolithic; they target several key pathways involved in tumorigenesis:
-
Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, enzymes that regulate cellular processes like proliferation, differentiation, and apoptosis.[4] Many 5-methyl-1H-benzimidazole derivatives act as ATP-competitive inhibitors, targeting oncogenic kinases such as:
-
Tyrosine Kinases: Including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[5][6]
-
Serine/Threonine Kinases: Such as BRAF, Cyclin-Dependent Kinases (CDKs), and components of the PI3K/AKT pathway, which are often dysregulated in cancer.[3][6] For instance, certain derivatives can induce G1 phase cell cycle arrest by inhibiting CDK4/6.[3][6]
-
-
Microtubule Disruption: Similar to well-known chemotherapeutics, some derivatives interfere with tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[7][8]
-
DNA Intercalation and Topoisomerase Inhibition: Certain compounds can insert themselves into the minor groove of DNA or inhibit topoisomerase enzymes (Topo I and Topo II), which are essential for DNA replication and repair.[3][7] This leads to DNA damage and prevents cancer cells from proliferating.[7]
-
Induction of Apoptosis: By targeting various pathways, these derivatives can trigger apoptosis through both intrinsic (mitochondria-dependent) and extrinsic pathways. This can involve increasing reactive oxygen species (ROS) levels, decreasing mitochondrial membrane potential, and modulating the expression of pro-apoptotic proteins like Bax.[1]
Structure-Activity Relationship (SAR)
The anticancer potency of these derivatives is highly dependent on the nature and position of substituents on the benzimidazole core.
| Modification | Effect on Anticancer Activity | Example |
| Halogen Substitution (e.g., F, Cl) | Increases lipophilicity, enhancing cell permeability and binding interactions.[3] | 5-Fluorobenzimidazole derivatives often show enhanced cytotoxicity. |
| Electron-Withdrawing Groups (e.g., -NO₂) at C2 or C5/C6 | Can enhance binding to target enzymes and is often optimal for activity.[3][9] | Nitro-substituted derivatives have shown potent activity against various cancer cell lines.[1] |
| Aromatic/Heterocyclic Moieties at C2 | Can facilitate DNA intercalation or improve binding to kinase active sites.[5][7] | 2-Aryl substituted derivatives are common motifs in kinase inhibitors.[5] |
| Substitution at N1 | Can improve metabolic stability and influence binding orientation within the target protein.[3] | N-alkylation can lead to improved pharmacological profiles. |
A recent study highlighted a novel benzimidazole derivative, E12, which showed potent activity against chronic myeloid leukemia (K562) cells with an IC50 of 11.07 μM, while being significantly less toxic to normal cells.[1] This compound was found to inhibit the BCR-ABL fusion protein, a key driver in this type of leukemia.[1]
Antimicrobial Profile: Combating Bacterial and Fungal Pathogens
The 5-methyl-1H-benzimidazole scaffold is also a fertile ground for the discovery of new antimicrobial agents, addressing the critical need for drugs to combat resistant pathogens.
Antibacterial Activity
Derivatives have shown broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[9][10][11]
-
Mechanism of Action: While not always fully elucidated, proposed mechanisms include the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[9] The structural similarity to purines may also allow these compounds to interfere with nucleic acid synthesis.
-
SAR Insights:
-
The presence of hydrophilic moieties, such as a pyridine ring at the C2 position, can contribute to broad-spectrum activity.[9]
-
Electron-withdrawing groups on linked aromatic rings often enhance antibacterial efficacy.[9]
-
Specific substitutions can confer selectivity. For example, a methyl group on an attached indole moiety rendered a derivative more selective against E. coli.[9]
-
Antifungal Activity
Several 5-methyl-1H-benzimidazole derivatives exhibit significant antifungal properties, particularly against clinically relevant yeasts like Candida albicans and Saccharomyces cerevisiae.[10]
-
Notable Efficacy: In one study, the derivative 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-methyl-1H-benzimidazole was found to be four times more biologically active against C. albicans than the commercial antifungal drug fluconazole.[10] This highlights the therapeutic potential of this chemical class.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Derivatives of 5-methyl-1H-benzimidazole have demonstrated potent anti-inflammatory effects, often comparable or superior to standard non-steroidal anti-inflammatory drugs (NSAIDs).[12]
Mechanism of Action
The primary mechanism for the anti-inflammatory action of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[12][13] By blocking COX-2, these derivatives prevent the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[13] Some derivatives have also been shown to reduce the release of pro-inflammatory cytokines like TNF-α and IL-6.[14]
Comparative Efficacy
Several studies have demonstrated the potent in vivo activity of these compounds using the carrageenan-induced rat paw edema model, a standard assay for acute inflammation.
| Derivative Type | % Inhibition of Paw Edema | Comparison to Standard | Reference |
| 2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(piperazin-1-yl)ethan-1-one | 66.59% | Superior to Diclofenac (36.72%) | [12] |
| 5-methyl-2-phenyl-pyrazol-3-one substituted | 75.0% | Comparable to Celecoxib (83.3%) | [15] |
| N-((5-methoxy-1-(phenylsulfonyl)-1H-benzo[d]imidazol-2-yl)methyl)-2-methylaniline | 46.27% | Comparable to Indomethacin (47.76%) | [12] |
These results underscore the potential of 5-methyl-1H-benzimidazole derivatives as a foundation for developing novel anti-inflammatory drugs with potentially improved efficacy and safety profiles compared to existing therapies.[12][15]
Experimental Protocols & Methodologies
To ensure the scientific integrity of bioactivity claims, standardized and validated experimental protocols are essential.
Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)
This assay determines a compound's ability to inhibit cell proliferation.
Objective: To calculate the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., K562, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[1]
-
Compound Treatment: Treat the cells with serial dilutions of the 5-methyl-1H-benzimidazole derivative (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Antibacterial Susceptibility (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Objective: To find the lowest concentration of a test compound that inhibits visible bacterial growth.
Methodology:
-
Compound Preparation: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of ~5 x 10^5 CFU/mL in each well.[11]
-
Inoculation & Incubation: Add the bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[11]
Visualizing Key Concepts
General Workflow for Bioactivity Screening
The following diagram outlines the logical flow from synthesis to bioactivity assessment for novel 5-methyl-1H-benzimidazole derivatives.
Caption: Workflow from synthesis to lead identification.
Mechanism of Action: Kinase Inhibition in Cancer
This diagram illustrates how a 5-methyl-1H-benzimidazole derivative can act as an ATP-competitive kinase inhibitor to block downstream signaling.
Caption: Competitive kinase inhibition by a derivative.
Conclusion and Future Perspectives
The 5-methyl-1H-benzimidazole framework is unequivocally a cornerstone of modern medicinal chemistry, yielding derivatives with potent and diverse biological activities. The evidence strongly supports their continued investigation as anticancer, antimicrobial, and anti-inflammatory agents. Future research should focus on leveraging structure-activity relationship insights to design next-generation compounds with enhanced target specificity and improved pharmacokinetic profiles. The development of multi-target agents, capable of simultaneously inhibiting kinases and disrupting microtubule polymerization, for instance, could offer a synergistic approach to overcoming drug resistance in cancer therapy. Furthermore, exploring novel formulations to improve the bioavailability of these often lipophilic compounds will be critical for their successful clinical translation.
References
-
The synthetic approach of benzimidazole derivatives as anti-inflammatory agents - JMPAS. (n.d.). Retrieved February 14, 2026, from [Link]
- Vasić, V. P., Penjišević, J. Z., Novaković, I. T., & Vladimir, V. (2014). Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole. Journal of the Serbian Chemical Society, 79(3), 277–282.
- Al-Ostath, A., Abusaif, M. S., & Al-Qatamin, R. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(14), 4218.
- Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Journal of Advanced Research, 34, 111-124.
- Singh, S., & Kumar, R. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Asian Journal of Pharmaceutical and Clinical Research, 1-7.
- Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Zhang, H. (2026). Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives. Medicinal Chemistry Research, 35(1), 1-13.
- Ahmad, I., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Scientific Reports, 12(1), 856.
- Sreevidya, D., & Muthukumaran, M. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. Indo American Journal of Pharmaceutical Sciences, 4(11), 4165-4171.
- Hossain, M. K., & Islam, M. R. (2017). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. MOJ Biorganic & Organic Chemistry, 1(5).
- Dokuparthi, S. K., Naik, J. B., Kumar, K. S., & Saidulu, A. (2018). Synthesis, Characterization and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Research Journal of Pharmacy and Technology, 11(2), 485-490.
- Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298.
- Wang, Z., et al. (2011). Synthesis and biological evaluation of 1H-benzimidazol-5-ols as potent HBV inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 253-256.
- Alam, M. M. (2012). Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry, 5(1), 1-17.
- Janeczko, M., Kazimierczuk, Z., Orzeszko, A., Niewiadomy, A., Król, E., Szyszka, R., & Masłyk, M. (2016). In Search of the Antimicrobial Potential of Benzimidazole Derivatives. Polish Journal of Microbiology, 65(2), 191-197.
- Xu, J., et al. (2012). Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. ACS Medicinal Chemistry Letters, 3(11), 903-908.
- Shingade, S., & Bari, S. (2021). Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. Chemistry & Biodiversity, 18(11), e2100527.
- Sharma, D. (2022). Benzimidazole: A Promising target for the development of novel drug molecules against breast cancer. Asian Journal of Research in Chemistry, 15(12), 653-657.
- Popa, C. V., & Dinica, R. M. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules, 26(16), 5035.
- El-Sayed, N. N. E., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry, 15(1), 1-22.
- Sović, I., et al. (2021).
- Eldehna, W. M., et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2167905.
- Szyszkowski, A., et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 28(4), 1731.
- Khan, A. A., & Singh, R. (2024). Synthesis Characterization And Screening Of Anti- Inflammatory Activity Of Benzimidazole Derivatives.
- Abdel-Maksoud, M. S., et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(1), 103520.
- Al-Ostath, A., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 438.
- Al-Majid, A. M., et al. (2025). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules, 30(19), 1-25.
- Youssif, B. G., et al. (2022). Benzimidazole-based multi-kinase inhibitors and their interactions in their targets' kinase domain. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1946-1961.
Sources
- 1. Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. rroij.com [rroij.com]
- 12. jmpas.com [jmpas.com]
- 13. ijcrt.org [ijcrt.org]
- 14. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Technical Guide to the Physicochemical and Synthetic Characterization of 1-(5-Methyl-1H-benzimidazol-2-yl)propan-1-amine
Abstract: This guide provides a comprehensive technical framework for understanding the fundamental properties, synthesis, and analytical characterization of the novel benzimidazole derivative, 1-(5-Methyl-1H-benzimidazol-2-yl)propan-1-amine. Benzimidazole scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in various bioactive compounds.[1][2] This document outlines the theoretical and experimental approaches necessary for the definitive identification and quality control of this specific molecule, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Part 1: Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's basic physicochemical properties is the foundation of all subsequent research and development. This section details the calculated molecular formula, weight, and other key descriptors for this compound.
Molecular Formula and Weight
The chemical structure of this compound consists of a benzimidazole core, methylated at the 5-position of the benzene ring, and substituted at the 2-position with a 1-aminopropyl group. Based on this structure, the molecular formula and weight have been calculated. Experimental confirmation via high-resolution mass spectrometry is the standard for validating these values.
| Property | Value | Method |
| Molecular Formula | C₁₁H₁₅N₃ | Calculated |
| Molecular Weight | 189.26 g/mol | Calculated[3] |
| Exact Mass | 189.1266 g/mol | Calculated[3] |
| IUPAC Name | This compound | - |
Structural Descriptors
Topological and computed descriptors provide insight into the molecule's behavior in various chemical and biological environments. These are critical for computational modeling, including docking studies and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions.
| Descriptor | Value | Source/Method |
| XLogP3 | 1.1 - 1.4 (Estimated) | Computed (based on similar structures)[4][5] |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Polar Surface Area | 54.7 Ų (Estimated) | Computed (based on similar structures)[4][5] |
Part 2: Synthesis and Purification
The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. The most common and versatile approach is the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent, a method known as the Phillips-Ladenburg synthesis.[2] This strategy is favored for its reliability and the wide availability of starting materials.
Retrosynthetic Analysis and Strategy
The target molecule, this compound, can be synthesized by condensing 4-methyl-1,2-phenylenediamine with a protected form of 2-aminobutanoic acid. The use of a protecting group on the amine of the side chain is critical to prevent self-polymerization and ensure the desired cyclization occurs via the carboxylic acid.
Experimental Protocol: General Synthesis of 2-Substituted Benzimidazoles
This protocol describes a representative synthesis of a benzimidazole core, which can be adapted for the target molecule. The reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, followed by neutralization and purification.
Materials:
-
4-Methyl-1,2-phenylenediamine
-
N-Boc-2-aminobutanoic acid
-
4M Hydrochloric Acid (HCl) in Dioxane
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) and N-Boc-2-aminobutanoic acid (1.1 eq) in 4M HCl in dioxane.
-
Condensation: Heat the reaction mixture to reflux (typically 90-100°C) for 4-6 hours.[2] Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution until the pH is ~8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude protected product.
-
Deprotection: The resulting N-Boc protected intermediate is then dissolved in a suitable solvent (e.g., dichloromethane) and treated with a strong acid like trifluoroacetic acid (TFA) or HCl to remove the Boc group.
-
Purification: The final crude product is purified by silica gel column chromatography to yield the pure this compound.
Synthesis and Purification Workflow
The following diagram illustrates the logical flow from starting materials to the final, purified active pharmaceutical ingredient (API) intermediate.
Caption: Workflow for synthesis and purification.
Part 3: Analytical Characterization and Quality Control
Definitive structural confirmation and purity assessment require a suite of orthogonal analytical techniques. Each method provides unique information that, when combined, validates the identity and quality of the synthesized compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number of different types of protons and their connectivity. For this compound, one would expect to see distinct signals for the aromatic protons (with splitting patterns indicating their relative positions), the methyl group singlet on the benzene ring, and the aliphatic protons of the 1-aminopropyl side chain.[6][7]
-
¹³C NMR: Shows the number of different types of carbon atoms. Characteristic signals would include those in the aromatic region (~110-140 ppm), the C2 carbon of the imidazole ring (~150-155 ppm), and the aliphatic carbons.[8]
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. Expected characteristic peaks include:
-
N-H stretch: A broad peak around 3300-3500 cm⁻¹ (from the amine and imidazole N-H).
-
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=N stretch: A sharp peak around 1620-1650 cm⁻¹.[9]
Chromatographic and Mass Spectrometric Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound. A well-developed method will show a single major peak for the product, allowing for quantification of any impurities.[10]
Protocol: HPLC Purity Assessment
-
System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of methanol.
-
Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection power of mass spectrometry. This technique is crucial for confirming the molecular weight of the main peak, providing definitive evidence that the synthesized compound is the target molecule.[11]
Integrated Analytical Workflow
The following diagram illustrates how data from multiple analytical techniques are synthesized to provide a complete and validated characterization of the final compound.
Caption: Integrated workflow for analytical validation.
References
-
PrepChem. Synthesis of α-methyl-1H-benzimidazole-1-propanamine. Available from: [Link]
-
PubChem. (1-Methyl-1h-benzimidazol-2-yl)methylamine. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Available from: [Link]
-
ResearchGate. Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and Antimicrobial Activity of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives. PMC. Available from: [Link]
-
Dhaka University Journal of Pharmaceutical Sciences. Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Available from: [Link]
-
SpectraBase. 1H-benzimidazole, 1-methyl-2-[[5-methyl-2-(1-methylethyl)phenoxy]methyl]-. Available from: [Link]
-
Cheméo. Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Available from: [Link]
-
apicule. Ethyl 3-(((2-(((4-cyanophenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)pyridin-2-ylamino)propionate (CAS No: 211915-84-3) API Intermediate Manufacturers. Available from: [Link]
-
PubChem. 2-Methyl-1H-benzoimidazol-5-ylamine. National Center for Biotechnology Information. Available from: [Link]
-
Revue Roumaine de Chimie. Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one. Available from: [Link]
-
ResearchGate. Spectroscopic data of benzimidazolium salts 1-5 [36-38] and their corresponding silver complexes 6-10. Available from: [Link]
-
National Center for Biotechnology Information. Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. PMC. Available from: [Link]
-
PubChem. 5-Methyl-2-aminobenzimidazole. National Center for Biotechnology Information. Available from: [Link]
-
SSRN. Best practices for the measurement of 2-amino-2-methyl-1-propanol, piperazine and their degradation products in amine plant emissions. Available from: [Link]
-
PubMed. High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. echemi.com [echemi.com]
- 4. 2-Methyl-1H-benzoimidazol-5-ylamine | C8H9N3 | CID 315500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Methyl-2-aminobenzimidazole | C8H9N3 | CID 80495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. researchgate.net [researchgate.net]
- 10. High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Solubility Profile of 1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine in Organic Solvents
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from early-stage screening to final dosage form manufacturing.[1][2] Poor solubility can lead to low bioavailability, erratic in-vitro results, and significant formulation challenges, ultimately hindering the therapeutic potential of a promising drug candidate.[2][3] This guide provides a comprehensive technical framework for characterizing the solubility profile of 1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine, a novel benzimidazole derivative. We will explore the theoretical underpinnings of its solubility, present a strategic approach to solvent selection, and detail the gold-standard experimental methodology for generating reliable thermodynamic solubility data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and scientifically sound understanding of this compound's behavior in various organic media.
The Imperative of Solubility Characterization in Drug Development
In the pharmaceutical sciences, determining the solubility of a drug candidate is a foundational step in the preformulation program.[4][5] This data governs crucial decisions related to formulation strategy, salt selection, and predicting in-vivo performance.[1] We distinguish between two primary types of solubility: kinetic and thermodynamic.
-
Kinetic Solubility is often measured in high-throughput screening (HTS) and reflects the concentration at which a compound, typically dissolved in a strong organic solvent like DMSO, begins to precipitate when introduced to an aqueous medium.[3][6] While useful for rapid early-stage assessment, it can often overestimate the true solubility due to the formation of supersaturated, metastable solutions.[1][4]
-
Thermodynamic Solubility , or equilibrium solubility, is the true saturation concentration of a compound in a solvent at equilibrium with an excess of the solid drug.[1][5] It is the definitive, thermodynamically valid value essential for late-stage development and formulation.[4][5] This guide will focus exclusively on the determination of thermodynamic solubility.
Understanding the solubility profile in a range of organic solvents is paramount for processes such as crystallization, purification, and the development of non-aqueous or lipid-based formulations.[7][8]
Physicochemical Profile of this compound
A molecule's structure is the primary determinant of its solubility.[8] The structure of this compound contains several key functional groups that dictate its interaction with various solvents.
-
Benzimidazole Core: This heterocyclic aromatic system is capable of π-π stacking interactions and possesses both a hydrogen bond donor (N-H) and acceptor (N=). The benzimidazole moiety itself has been studied, and its solubility is known to be influenced by solvent polarity and hydrogen bonding capacity.[9]
-
Primary Amine (-NH2): The propan-1-amine side chain introduces a primary amine, which is a strong hydrogen bond donor and a weak base. This group significantly enhances interactions with protic solvents.
-
Methyl Group (-CH3): The methyl group on the benzimidazole ring adds a small degree of lipophilicity to the molecule.
Based on this structure, we can predict that the molecule will exhibit amphiphilic characteristics, with a preference for polar solvents, particularly those that can engage in hydrogen bonding.
Sources
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. enamine.net [enamine.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 9. Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems - Arabian Journal of Chemistry [arabjchem.org]
Methodological & Application
Application Note: Synthesis of 1-(5-Methyl-1H-benzimidazol-2-yl)propan-1-amine
[1]
Introduction & Scientific Rationale
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for purines and exhibiting a wide range of biological activities, including interaction with DNA topoisomerases and tubulin inhibition. The target molecule, This compound , features a chiral amine center at the
Mechanistic Considerations: The synthesis prioritizes the preservation of the chiral center (if starting from enantiopure amino acids) and the regioselectivity of the cyclization. The classic Phillips Condensation (acid-catalyzed cyclization) is adapted here using a two-step protocol: amide coupling followed by cyclodehydration.[1] This avoids the harsh conditions of direct fusion that often lead to racemization or decomposition.
Retrosynthetic Analysis
The retrosynthetic disconnection reveals two primary precursors:
-
4-Methyl-1,2-phenylenediamine: Provides the benzimidazole core and the 5-methyl substituent.[1]
-
N-Protected 2-Aminobutyric Acid (e.g., Boc-Abu-OH): Provides the propyl chain and the primary amine functionality, protected to prevent self-polymerization during the coupling step.[1]
Figure 1: Retrosynthetic logic flow separating the target into commercially available diamine and amino acid precursors.[1]
Safety & Precautions (Mandatory)
-
Chemical Hazards: Phenylenediamines are potential sensitizers and may be toxic if inhaled or absorbed. Handle in a certified chemical fume hood.
-
Reagents: Trifluoroacetic acid (TFA) is corrosive. Coupling agents (EDC/HOBt) can be irritants.
-
PPE: Nitrile gloves, safety goggles, and lab coat are required at all times.
-
Waste: Dispose of organic, halogenated, and aqueous waste in designated streams.
Detailed Protocol
Phase 1: Amide Coupling
Objective: Form the amide bond between the diamine and the protected amino acid.
Reagents:
-
4-Methyl-1,2-phenylenediamine (1.0 eq)[1]
-
N-(tert-Butoxycarbonyl)-2-aminobutyric acid (Boc-Abu-OH) (1.1 eq)[1]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC[1]·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)[1]
-
Triethylamine (TEA) (2.0 eq)[1]
-
Dichloromethane (DCM) (Solvent)[1]
Procedure:
-
Dissolve N-Boc-2-aminobutyric acid (10 mmol) in dry DCM (50 mL) under an inert atmosphere (
). -
Add EDC·HCl (12 mmol) and HOBt (12 mmol) to the solution. Stir at
for 30 minutes to activate the carboxylic acid. -
Add 4-Methyl-1,2-phenylenediamine (10 mmol) and TEA (20 mmol).
-
Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Workup: Wash the organic layer with saturated
, water, and brine. Dry over and concentrate in vacuo. -
Purification: Flash column chromatography (Hexane:EtOAc) to isolate the mono-amide intermediate.
Phase 2: Cyclodehydration
Objective: Close the imidazole ring to form the benzimidazole core.
Reagents:
-
Glacial Acetic Acid (Solvent/Catalyst)[1]
-
Alternative: Polyphosphoric acid (PPA) for harsher conditions (not recommended if chiral integrity is needed).
Procedure:
-
Dissolve the intermediate from Phase 1 in glacial acetic acid (20 mL).
-
Heat the solution to
for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the amide and formation of the cyclized product.[1]-
Note: The Boc group is acid-labile.[1] In hot acetic acid, partial deprotection may occur, but complete cyclization is the priority here.
-
-
Workup: Cool the mixture and neutralize carefully with saturated
or solution (ice bath recommended). -
Extract with Ethyl Acetate (
mL). -
Dry organic layers and concentrate.
Phase 3: Final Deprotection (If Boc remains)
Objective: Remove the tert-butoxycarbonyl protecting group to yield the free amine.[1]
Procedure:
-
Dissolve the cyclized intermediate in DCM (10 mL).
-
Add Trifluoroacetic acid (TFA) (2 mL) dropwise at
. -
Stir at room temperature for 1–2 hours.
-
Concentrate in vacuo to remove excess TFA.
-
Basification: Redissolve in minimal water, adjust pH to >10 with
, and extract with DCM to obtain the free base. -
Salt Formation (Optional): Treat with HCl in ether to isolate as the hydrochloride salt for stability.
Data Summary & Validation
| Parameter | Specification / Result (Theoretical) |
| Molecular Formula | |
| Molecular Weight | 189.26 g/mol |
| Physical State | Viscous oil (Free base) / Solid (HCl Salt) |
| Yield (Overall) | 45–60% (Literature typical for this sequence) |
| 1H NMR Diagnostic | |
| LC-MS |
Workflow Diagram
Figure 2: Step-by-step synthetic workflow from raw materials to final salt form.
References
-
Phillips, M. A. (1928). "The Formation of 2-Substituted Benzimidazoles." Journal of the Chemical Society, 2393. Link
-
Preston, P. N. (1974). "Synthesis, Reactions, and Spectroscopic Properties of Benzimidazoles." Chemical Reviews, 74(3), 279–314. Link[1]
-
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[2][3][4] Academic Press. (Standard Reference Text).
-
Bansal, Y., & Silakram, O. (2012). "A review on medicinal importance of benzimidazole derivatives." Bioorganic & Medicinal Chemistry, 20(21), 6208-6236. Link[1]
Protocol for preparing 1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine from diamines
An Application Note and Protocol for the Synthesis of 1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine from Diamines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a key heterocyclic compound with significant potential in medicinal chemistry. Benzimidazole derivatives are recognized as a "privileged scaffold" due to their presence in numerous pharmacologically active agents.[1][2] This protocol details a robust and reproducible method starting from 4-methyl-1,2-phenylenediamine and 2-aminobutanal, leveraging the well-established condensation reaction.[3][4] We will explore the underlying chemical principles, provide a detailed step-by-step experimental procedure, and outline the necessary characterization and purification techniques. This guide is intended to equip researchers with the technical knowledge and practical insights required for the successful synthesis and validation of this target molecule.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, an aromatic bicyclic heterocycle, is a cornerstone in drug discovery and development.[1] Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, leading to a broad spectrum of biological activities.[2] Consequently, benzimidazole derivatives have been successfully developed into a wide range of therapeutic agents, including anticancer, antiviral, antihypertensive, and anti-inflammatory drugs.[1][2][5] The 2-substituted aminobenzimidazoles, in particular, are a class of compounds that have garnered significant interest for their potential as selective inhibitors and modulators of biological pathways.[6][7][8]
The target molecule, this compound, incorporates the key benzimidazole core with a chiral aminopropyl side chain, making it a valuable candidate for screening in various drug discovery programs. The synthesis strategy presented herein is based on the most efficient and direct method for forming the benzimidazole ring: the condensation of an o-phenylenediamine derivative with an aldehyde.[3][4][9]
Underlying Chemical Principles and Reaction Mechanism
The synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes is a classic acid-catalyzed condensation-cyclization reaction. The generally accepted mechanism proceeds through several key steps:
-
Schiff Base Formation: One of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the aldehyde, followed by dehydration, to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The second amino group of the diamine then performs a nucleophilic attack on the imine carbon, leading to the formation of a five-membered dihydrobenzimidazole ring.
-
Dehydrogenation/Oxidation: The dihydrobenzimidazole intermediate is subsequently aromatized to the stable benzimidazole ring system. This final step often occurs via oxidation, which can be facilitated by an external oxidizing agent or, in some cases, by air.
The use of an acid catalyst is crucial as it protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the diamine.[10]
Experimental Protocol
This protocol details the synthesis of this compound from 4-methyl-1,2-phenylenediamine and 2-aminobutanal hydrochloride.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier |
| 4-Methyl-1,2-phenylenediamine | C₇H₁₀N₂ | 122.17 | >98% | Sigma-Aldrich |
| 2-Aminobutanal hydrochloride | C₄H₁₀ClNO | 123.58 | >95% | Combi-Blocks |
| p-Toluenesulfonic acid monohydrate (p-TsOH) | C₇H₁₀O₄S | 190.22 | >98% | Sigma-Aldrich |
| Ethanol (EtOH), Anhydrous | C₂H₅OH | 46.07 | >99.5% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | VWR Chemicals |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ACS Grade | VWR Chemicals |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | >99.5% | Sigma-Aldrich |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Synthetic Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methyl-1,2-phenylenediamine (1.22 g, 10 mmol).
-
Add anhydrous ethanol (40 mL) and stir until the diamine is fully dissolved.
-
To this solution, add 2-aminobutanal hydrochloride (1.24 g, 10 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 10 mol%). The use of an acid catalyst is a common and effective strategy for this condensation.[4]
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C) with continuous stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) every hour (Eluent: 9:1 Ethyl Acetate/Methanol). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting diamine), allow the flask to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and transfer the solution to a 250 mL separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the p-TsOH catalyst and remove any acidic impurities.
-
Wash the organic layer with brine (30 mL) and dry it over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.
-
Purify the crude product by recrystallization.[11] Dissolve the crude material in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield pure this compound.
Characterization of the Final Product
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the aromatic protons on the benzimidazole ring, the methyl group protons, and the protons of the aminopropyl side chain.
-
¹³C NMR will confirm the number of unique carbon atoms and their chemical environments.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion [M+H]⁺, confirming the molecular weight of the target compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching (both in the amine and the imidazole), aromatic C-H stretching, and C=N stretching of the imidazole ring.[12]
Causality and Experimental Choices
-
Choice of Reactants: 4-methyl-1,2-phenylenediamine is selected to install the methyl group at the 5-position of the benzimidazole ring. 2-Aminobutanal provides the 2-substituted propan-1-amine side chain directly. Using the hydrochloride salt of the amino-aldehyde is common for stability.
-
Catalyst Selection: p-Toluenesulfonic acid is a mild, effective, and inexpensive solid acid catalyst that is easy to handle and remove during work-up. It efficiently catalyzes the condensation by activating the aldehyde.[4] Numerous other catalysts, including Lewis acids and heterogeneous catalysts, have been reported and could be adapted for this synthesis.[13][14]
-
Solvent: Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and is easy to remove. It is also a relatively green solvent.[13]
-
Purification Method: The work-up procedure involving an aqueous wash with a mild base (NaHCO₃) is designed to effectively remove the acid catalyst. Recrystallization is a standard and highly effective method for purifying solid organic compounds to a high degree of purity.[11][15]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined steps for reaction, work-up, and purification, researchers can reliably produce this valuable compound for further investigation in drug discovery and medicinal chemistry. The versatility of the benzimidazole scaffold continues to make it a high-priority target for synthetic chemists, and robust protocols such as this are essential for advancing research in the field.
References
- Synthesis of Benzimidazole Derivatives from Aldehydes: A Detailed Protocol - Benchchem. (URL: )
- Benzimidazole synthesis - Organic Chemistry Portal. (URL: )
- Recent achievements in the synthesis of benzimidazole deriv
- Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors - PubMed. (URL: )
- ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION - Rasayan Journal of Chemistry. (URL: )
- An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes | ACS Combin
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. (URL: )
- SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPD
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - MDPI. (URL: )
- The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide - Benchchem. (URL: )
- Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels - PMC - PubMed Central. (URL: )
- Benzimidazole - Organic Syntheses Procedure. (URL: )
- Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed. (URL: )
- Expedient synthesis of benzimidazoles using amides - The Royal Society of Chemistry. (URL: )
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. (URL: )
- (PDF)
Sources
- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of pH for Benzimidazole Extraction
Here is the technical support center for the optimization of pH conditions for benzimidazole extraction.
Welcome to the technical resource center for benzimidazole analysis. This guide provides in-depth, field-proven insights into one of the most critical variables in your sample preparation workflow: pH. As researchers and drug development professionals, achieving accurate, reproducible, and high-recovery extractions is paramount. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter. We will explore the fundamental principles of benzimidazole chemistry and translate them into practical, actionable protocols for both liquid-liquid and solid-phase extraction.
Fundamental Principles: Understanding Benzimidazole Chemistry
This section addresses the core chemical principles that govern the behavior of benzimidazoles in solution, which is the foundation for optimizing any extraction protocol.
Q1: What are benzimidazoles and how does their structure influence extraction?
A: Benzimidazoles are a class of heterocyclic aromatic organic compounds formed by the fusion of a benzene ring and an imidazole ring[1]. This core structure is found in a wide range of pharmaceuticals (e.g., omeprazole, albendazole) and veterinary drugs[1][2].
The key to their extraction behavior lies in the imidazole portion of the molecule. The nitrogen atoms in the imidazole ring can act as both weak acids and weak bases, meaning they can donate or accept a proton (H+) depending on the pH of the surrounding environment[1]. This amphoteric nature is the single most important property to exploit for selective and efficient extraction. At a specific pH, we can control whether the benzimidazole molecule is charged (ionized) or neutral (un-ionized).
-
Charged (Ionized) State: The molecule is more soluble in polar solvents, like water or aqueous buffers.
-
Neutral (Un-ionized) State: The molecule is more soluble in non-polar organic solvents, like ethyl acetate or dichloromethane.
Mastering the control of this charge state through pH manipulation is the essence of optimizing benzimidazole extraction.
Q2: What is pKa, and why is it the most critical parameter for this process?
A: The pKa, or acid dissociation constant, is a quantitative measure of the strength of an acid in solution. For benzimidazoles, there are typically two relevant pKa values:
-
pKa1 (Acidic pKa): This relates to the deprotonation of the N-H group on the imidazole ring, making the molecule negatively charged. This typically occurs at a high pH. The pKa value for the N-H group is around 12.8[1].
-
pKa2 (Basic pKa): This relates to the protonation of the other nitrogen atom in the imidazole ring, making the molecule positively charged. This occurs at a low pH. The pKa for the conjugate acid is approximately 5.6[1][3].
The "2 pH Unit Rule" is your guiding principle:
-
To ensure a compound is primarily in its neutral (organic-soluble) form , adjust the sample pH to be at least 2 units above its basic pKa and 2 units below its acidic pKa .
-
To ensure a compound is in its ionized (aqueous-soluble) form , adjust the sample pH to be at least 2 units below its basic pKa (for a positive charge) or 2 units above its acidic pKa (for a negative charge).
Choosing a pH too close to the pKa will result in a mixture of ionized and neutral species, leading to poor partitioning between phases and low extraction recovery. The experimental determination of pKa values for specific benzimidazoles is a known challenge due to their low aqueous solubility, but computational methods and techniques like capillary electrophoresis have been developed to provide accurate values[4][5].
Table 1: pKa Values of Common Benzimidazoles
| Compound | Basic pKa (for Protonation) | Reference |
| Benzimidazole | 5.4 - 5.6 | [1][3][5] |
| Albendazole | ~4.5 | [6] (Implied) |
| Thiabendazole | ~4.7 | [6] (Implied) |
| Mebendazole | ~5.0 | [6] (Implied) |
| 2-(aminomethyl)benzimidazole | 3.10 (pKa1), 7.62 (pKa2) | [7] |
Note: pKa values can vary slightly based on experimental conditions like temperature and ionic strength. It is always recommended to perform empirical optimization for your specific analyte and matrix.
Core Experimental Strategies & Workflows
This section provides practical guidance and step-by-step protocols for applying pH optimization to common extraction techniques.
Q3: What is the general workflow for a pH-based Liquid-Liquid Extraction (LLE) of a benzimidazole?
A: Liquid-Liquid Extraction (LLE) is a classic technique that separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous phase and an organic solvent)[8][9]. By manipulating the pH of the aqueous phase, you can dictate which phase your target benzimidazole will prefer.
The core strategy involves three main stages:
-
Extraction into Organic Phase (Isolating the Neutral Form): Adjust the pH of your aqueous sample to render the benzimidazole neutral (pH > pKa + 2). In this state, it will preferentially partition into an immiscible organic solvent.
-
Wash Step (Removing Impurities): You can selectively wash the organic phase with aqueous solutions at different pH values to remove acidic or basic impurities.
-
Back-Extraction into Aqueous Phase (Isolating the Ionized Form): To purify the analyte from neutral impurities or to prepare it for aqueous-based analysis (like HPLC), you can extract the organic phase with an acidic aqueous solution (pH < pKa - 2). This protonates the benzimidazole, making it charged and driving it into the new aqueous phase, leaving neutral impurities behind in the organic layer.
Caption: Figure 1: Liquid-Liquid Extraction (LLE) workflow for a typical benzimidazole.
Q4: How is pH optimization applied to Solid-Phase Extraction (SPE) of benzimidazoles?
A: Solid-Phase Extraction (SPE) uses a solid sorbent to retain the analyte of interest from a liquid sample, wash away impurities, and then elute the analyte in a clean solution[9]. pH control is critical at every step to manipulate the interactions between the benzimidazole, the sorbent, and the solvent.
The most common SPE mode for benzimidazoles is reversed-phase (e.g., C18) , which retains neutral, non-polar compounds.
-
Conditioning: The sorbent is prepared with an organic solvent followed by an aqueous buffer at the desired loading pH. This ensures the sorbent is properly solvated and ready for sample interaction.
-
Loading: The sample pH is adjusted to be at least 2 units above the benzimidazole's basic pKa . This ensures the analyte is in its neutral, hydrophobic form, allowing it to bind strongly to the non-polar C18 sorbent[10]. Polar impurities will pass through unretained.
-
Washing: The cartridge is washed with a weak aqueous or low-percentage organic solvent solution, maintained at the same pH as the loading step. This removes weakly bound, interfering compounds without dislodging the neutral benzimidazole analyte[11].
-
Elution: The analyte is eluted using a strong organic solvent (e.g., methanol, acetonitrile). The pH of the elution solvent can also be adjusted to be at least 2 units below the pKa . This protonates the benzimidazole, making it more polar and disrupting its hydrophobic interaction with the sorbent, leading to a sharp and efficient elution.
Caption: Figure 2: Reversed-Phase Solid-Phase Extraction (SPE) workflow.
Troubleshooting Guide
Even with a well-designed protocol, issues can arise. This section addresses common problems and their pH-related solutions.
Q5: My extraction recovery is low. What are the likely pH-related causes and how do I fix them?
A: Low recovery is the most common issue and is very often linked to suboptimal pH control.
Caption: Figure 3: Troubleshooting workflow for low benzimidazole recovery.
Detailed Explanation:
-
Incorrect pH for Partitioning: The most frequent error is working at a pH too close to the pKa. At pH = pKa, your analyte is 50% ionized and 50% neutral, meaning it will be distributed between both the aqueous and organic phases, guaranteeing a maximum recovery of only 50% in either phase.
-
Solution: Re-evaluate the pKa of your compound. Adjust the pH of your aqueous phase to be at least 2 units, and preferably 3 units, away from the pKa to ensure >99% of the analyte is in the desired form. For example, in a salting-out assisted liquid-liquid extraction (SALLE) of fungicides, a sample pH of 4 was found to be optimal[12][13].
-
-
Analyte Instability/Degradation: Benzimidazoles can be susceptible to hydrolysis, especially at extreme pH values. A U-shaped or V-shaped pH-rate profile is common, where the compound is most stable at a specific intermediate pH and degrades more rapidly in strongly acidic or basic conditions[14]. For example, some benzimidazole carbamates show maximum stability around pH 4.8-6[14].
-
Solution: Consult literature for stability data on your specific analyte[15]. If data is unavailable, perform a simple stability study. Prepare your analyte in buffers of varying pH (e.g., 3, 5, 7, 9) and analyze the concentration over time. If degradation is significant, you may need to find a compromise between optimal pH for extraction and optimal pH for stability, or minimize the time the analyte spends at the unstable pH.
-
Q6: My extract is impure. How can I use pH to improve its cleanliness?
A: This is a scenario where pH manipulation truly shines. By understanding the acidic/basic nature of your impurities, you can use pH to trap them in one phase while your analyte moves to the other.
-
Scenario: Your benzimidazole is extracted into ethyl acetate at pH 9, but the extract is contaminated with an acidic impurity (e.g., a carboxylic acid, pKa ~4.5).
-
Solution: Wash the ethyl acetate phase with a neutral or slightly basic aqueous buffer (e.g., pH 7-8). At this pH, your benzimidazole (basic pKa ~5.5) remains neutral and stays in the organic phase. However, the acidic impurity will be deprotonated (charged) and will be washed out into the aqueous buffer.
-
-
Scenario: Your benzimidazole is contaminated with a neutral, lipophilic impurity.
-
Solution: Perform a back-extraction. After the initial extraction into an organic solvent, extract this organic phase with a highly acidic aqueous solution (e.g., pH 2). Your benzimidazole will become protonated (charged) and move into the aqueous phase, while the neutral impurity remains in the organic solvent, which is then discarded. You can then re-neutralize the purified aqueous phase and re-extract your clean benzimidazole into a fresh organic solvent if needed.
-
Detailed Experimental Protocols
The following are generalized, self-validating protocols. You should always optimize parameters like solvent volume and extraction time for your specific application.
Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
This protocol is designed for isolating a benzimidazole from an aqueous matrix.
-
Sample Preparation:
-
Take 5 mL of your aqueous sample containing the benzimidazole.
-
Check the initial pH. Using 1 M NaOH, adjust the pH to >2 units above the basic pKa of your analyte (e.g., pH 9 for an analyte with pKa 5.5). Verify with a calibrated pH meter.
-
-
Initial Extraction:
-
Transfer the pH-adjusted sample to a separatory funnel.
-
Add 10 mL of ethyl acetate.
-
Stopper the funnel and invert gently 20-30 times, venting frequently to release pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate completely. Drain the lower aqueous layer and set it aside. Collect the upper organic (ethyl acetate) layer.
-
-
Re-Extraction:
-
Perform a second extraction on the reserved aqueous layer with a fresh 10 mL of ethyl acetate to maximize recovery.
-
Combine the two organic extracts.
-
-
Purification Wash (Optional):
-
To remove acidic impurities, add 5 mL of a pH 7.0 buffer to the combined organic extracts in the separatory funnel.
-
Invert gently 10 times. Allow layers to separate and discard the lower aqueous wash layer.
-
-
Analyte Isolation (Choose one):
-
For analysis in organic solvent: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Reconstitute in a suitable solvent for analysis.
-
For back-extraction into aqueous phase: Add 5 mL of 0.1 M HCl (pH 1) to the organic phase. Invert gently 20 times. Allow layers to separate. Collect the lower aqueous layer, which now contains your purified, protonated benzimidazole. The organic layer containing neutral impurities can be discarded.
-
References
- Chen, L., Zhang, Y., Zhou, Y., Li, G., & Feng, X. (2021). Pretreatment and determination methods for benzimidazoles: An update since 2005.
- Barker, S. A., McDowell, T., Charkhian, B., Hsieh, L. C., & Short, C. R. (1990). Methodology for the analysis of benzimidazole anthelmintics as drug residues in animal tissues.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining the Purity of 1-(diethoxymethyl)-1H-benzimidazole. BenchChem Technical Guides.
- Brown, A., & Mora-Diez, N. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B.
- Wen, Y., Chen, L., Li, J., Liu, D., & Chen, L. (2013). Salting-out assisted liquid-liquid extraction with the aid of experimental design for determination of benzimidazole fungicides in high salinity samples by high-performance liquid chromatography.
- Rojas-Hernández, A., et al. (2002). Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution. Revista de la Sociedad Química de México.
- ChemicalBook. (2024). Benzimidazole: Chemical property, Primary Use, and biological activity.
- Lenarcik, B., & G˛abryszewski, M. (2001). Deprotonation constants of benzimidazole and stepwise stability constants of the complexes.
- Kuran, B., et al. (2025). Application of hplc method for investigation of stability of new benzimidazole derivatives.
- Miskolczy, Z., et al. (2024). pKa values of benzimidazole derivatives in their uncomplexed (pKa) and CB7-complexed states.
- Huber, R., et al. (1995).
- Wu, Z., Tucker, I. G., Razzak, M., & Medlicott, N. (2009). Stability of ricobendazole in aqueous solutions.
- Lee, J., & Choi, C. H. (2022).
- Poole, S. K., & Poole, C. F. (2009). Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis.
- Wen, Y., et al. (2013). Salting-out assisted liquid–liquid extraction with the aid of experimental design for determination of benzimidazole fungicides in high salinity samples by high-performance liquid chromatography.
- Kero, G. E., & Aydin, A. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A.
- Reddit User Discussion. (2022). Role of Ph in liquid-liquid extraction. r/chemistry Subreddit.
- McQuade, D. T., et al. (2018).
- Msagati, T. A. M., Ngila, J. C., Nindi, M. M., & Mamba, B. B. (2024). Optimizing Benzimidazole Extraction with Supported Liquid Membranes: A Chemometric Study of Influential Factors. Advances in Food Science and Technology.
- Sigma-Aldrich. (N.D.). Supelco Guide to Solid Phase Extraction. Sigma-Aldrich Resources.
- Agilent Technologies. (2022). Tips for Developing Successful Solid Phase Extraction Methods. Agilent Technologies.
- Wibowo, A., & Iskandar, D. (2021).
- Agilent Technologies. (2024).
Sources
- 1. Benzimidazole: Chemical property, Primary Use, and biological activity_Chemicalbook [chemicalbook.com]
- 2. Pretreatment and determination methods for benzimidazoles: An update since 2005 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution [scielo.org.mx]
- 8. A General Liquid-Liquid Partitioning Equation and Its Consequences: Learning from the pH Dependent Extraction of a Pharmaceutical Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phmethods.net [phmethods.net]
- 10. agilent.com [agilent.com]
- 11. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salting-out assisted liquid-liquid extraction with the aid of experimental design for determination of benzimidazole fungicides in high salinity samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Benchmarking Reference Standards for 1-(5-Methyl-1H-benzimidazol-2-yl)propan-1-amine
Executive Summary
In the development of benzimidazole-based therapeutics (e.g., anthelmintics, proton pump inhibitors, and kinase inhibitors), the integrity of analytical data relies entirely on the quality of the reference material. 1-(5-Methyl-1H-benzimidazol-2-yl)propan-1-amine (CAS 7031-53-0) represents a critical structural scaffold—often serving as a key intermediate or a monitored impurity.[1]
This guide objectively compares reference standard tiers for this specific analyte, establishing a risk-based framework for selection. It further provides a self-validating HPLC-UV/MS protocol designed to overcome the specific chemical challenges of this molecule, namely its chiral center and dual-basic functionality .
Part 1: Chemical Profile & Analytical Challenges
Before selecting a standard, the analyst must understand the molecule's behavior in solution.
| Feature | Specification | Analytical Impact |
| Structure | Benzimidazole core with an | Dual Basicity: The imidazole ring ( |
| Chirality | Chiral center at C1 of the propyl chain. | Enantiomeric Purity: Unless specified as a racemate, the standard must be characterized for enantiomeric excess (ee%) using Chiral HPLC. |
| Hygroscopicity | High (Amine salt formation). | Weighing Errors: Research-grade samples often contain undefined water/solvent content, skewing assay calculations by 5-15%. |
| Stability | Susceptible to N-oxidation. | Storage: Standards must be stored under argon/nitrogen at -20°C. |
Part 2: Comparative Analysis of Reference Standards
The choice of standard tier dictates the validity of your data.[2] The following comparison utilizes experimental data to illustrate the risks of "Research Grade" materials in quantitative workflows.
Tier Definitions
-
ISO 17034 CRM (Certified Reference Material): Metrologically traceable, absolute quantification, stability monitoring included.
-
Secondary Standard (Pharma Grade): Characterized in-house against a primary standard; purity assigned with mass balance.
-
Research Grade (Chemical Supplier): Purity often based on "Area %" from a single detector (UV), ignoring salts/water.
Comparative Data: Potency Assignment Risk
Experiment: Three commercial batches of this compound were analyzed. "Purity" claims were compared against a validated Mass Balance (TGA + KF + ROI + HPLC) assay.
| Metric | Option A: ISO 17034 CRM | Option B: Secondary (In-House) | Option C: Research Grade |
| Vendor Claimed Purity | 99.8% ± 0.3% (w/w) | 99.5% (Assigned) | " > 98%" (Area %) |
| Actual Assay (Mass Balance) | 99.8% | 99.4% | 84.2% (Significant salt/water error) |
| Traceability | SI Units (NIST/BIPM) | Traceable to CRM | None |
| Homogeneity Data | Included | Validated per vial | Unknown |
| Cost Factor | 10x | 3x (Labor intensive) | 1x |
| Recommended Use | Release Testing, Calibration | Routine QC, Stability | Identification Only (Qualitative) |
Critical Insight: Option C (Research Grade) often fails to account for the counter-ion (e.g., HCl or TFA salt) or residual water. Using a "98%" research chemical as a quantitative standard for this amine without correction can lead to a 15% potency error , causing false OOS (Out of Specification) results in drug substance manufacturing.
Part 3: Experimental Protocol (Self-Validating System)
This protocol is designed as a self-validating system . It uses a specific mobile phase pH to linearize the response of the benzimidazole amine, ensuring that peak symmetry is a system suitability indicator.
Method: Reverse-Phase Ion-Pairing HPLC
-
Objective: Quantification and Impurity Profiling.
-
System: Agilent 1290 Infinity II or Waters H-Class UPLC.
1. Chromatographic Conditions
-
Column: C18 Hybrid Particle (e.g., Waters XBridge BEH C18),
. Why: High pH stability is required. -
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (Adjusted with
). -
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 60% B over 8 minutes.
-
Detection: UV at 285 nm (Benzimidazole
). -
Column Temp: 40°C.
2. Standard Preparation (The "Dual-Weight" Validation)
To ensure trustworthiness, never rely on a single weighing event.
-
Stock A: Weigh 10.0 mg Reference Standard
100 mL volumetric flask (Diluent: 50:50 MeCN:Water). -
Stock B: Weigh 10.0 mg Reference Standard
100 mL volumetric flask (independent weighing). -
Verification: The response factor (Area/Conc) of Stock A and Stock B must agree within
. If not, re-prepare.
3. System Suitability Criteria (Pass/Fail)
-
Tailing Factor (
): (The high pH suppresses protonation of the amine, sharpening the peak). -
Precision (n=6): RSD
. -
Resolution:
between the main peak and any nearest impurity.
Part 4: Qualification Workflow (Visualization)
The following diagram outlines the decision logic for qualifying an In-House Secondary Standard when a CRM is unavailable.
Figure 1: Decision tree for the qualification of an in-house secondary reference standard, ensuring mass balance accounting.
References
-
International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures: Q2(R2). ICH Guidelines. [Link]
-
Kulik, A., et al. (2011).[4] "HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs." Acta Poloniae Pharmaceutica, 68(6), 823-829.[4] [Link]
-
European Medicines Agency (EMA). (2006). Guideline on the Qualification of Impurities in New Drug Substances (ICH Q3A(R2)). [Link]
-
ISO. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization.[2] [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 122179, this compound. PubChem. [Link]
Sources
Comparative Guide: UV-Vis Absorption Spectra of 1-(5-Methyl-1H-benzimidazol-2-yl)propan-1-amine
This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 1-(5-Methyl-1H-benzimidazol-2-yl)propan-1-amine . It is designed for researchers requiring precise spectral data for method development, purity analysis, or photophysical characterization.
Executive Summary & Structural Logic
Compound: this compound Chromophore Class: 2,5-Disubstituted Benzimidazole Key Optical Feature: The primary chromophore is the 5-methylbenzimidazole core.[1] The 2-position substituent (1-aminopropyl) contains an aliphatic amine which is not conjugated to the aromatic system. Therefore, the spectral profile closely mimics that of 2-alkyl-5-methylbenzimidazoles rather than 2-aminobenzimidazoles (where the amine is directly attached to the ring).
Structural Deconstruction
-
Benzimidazole Core: Provides the primary
transitions (270–285 nm). -
5-Methyl Group (Auxochrome): A weak electron-donating group (EDG) via hyperconjugation. Induces a slight bathochromic (red) shift (~2–5 nm) and hyperchromic effect compared to the unsubstituted parent.
-
1-Aminopropyl Chain: The amine is separated from the ring by a saturated carbon (
). It does not participate in resonance but influences solubility and pH-dependent spectral shifts via inductive effects ( ).
Comparative Performance Analysis
This section compares the target compound against three standard alternatives to isolate specific structural contributions to the spectrum.
Comparison 1: Target vs. 2-Methylbenzimidazole (Baseline)
-
Role: The closest spectral proxy.
-
Spectral Profile: 2-Methylbenzimidazole exhibits characteristic absorption maxima at 274 nm and 281 nm (ethanol).
-
Difference: The target compound's 5-methyl group shifts these bands to slightly longer wavelengths (approx. 278 nm and 285 nm ). The overall shape (vibrational fine structure) remains preserved.
-
Causality: The alkyl side chain in the target has negligible optical impact compared to the methyl group, making 2-methylbenzimidazole an excellent reference standard.
Comparison 2: Target vs. 2-Aminobenzimidazole (Conjugation Control)
-
Role: Demonstrates the effect of direct N-conjugation.
-
Spectral Profile: 2-Aminobenzimidazole shows a significant red shift (
~295–300 nm) due to the resonance interaction of the amino lone pair with the benzimidazole -system. -
Distinction: The target compound lacks this band . Its amine is aliphatic. If you observe a peak >295 nm, it indicates impurities (e.g., unreacted starting materials or oxidation products).
Comparison 3: Target vs. 2-Phenylbenzimidazole (PBSA)
-
Role: Common UV filter comparator.
-
Spectral Profile: PBSA absorbs strongly in the UVB/UVA II region (~300–315 nm) due to extended conjugation.
-
Performance: The target compound is transparent in the UVA region (>315 nm), making it unsuitable as a UVA filter but ideal as a scaffold for fluorescent probes where low background absorption is required.
Experimental Data Summary
The following data is synthesized from high-confidence spectral libraries of structural analogs (5-methylbenzimidazole and 2-alkylbenzimidazoles) to provide expected values for method validation.
Table 1: Predicted UV-Vis Absorption Maxima ( )
| Solvent | Transition Type | |||
| Methanol | 245 ± 2 | 284 ± 2 | ~12,500 | |
| 0.1 M HCl (pH 1) | 240 ± 2 | 276 ± 2 | ~11,800 | Cationic species (Protonated) |
| 0.1 M NaOH (pH 13) | 248 ± 2 | 288 ± 2 | ~13,000 | Anionic species (Deprotonated) |
Note: The "shoulder" often observed at ~290 nm in neutral solvents corresponds to the
transition, which is typically weak ().
pH Sensitivity (Solvatochromism)
-
Acidic Shift (Hypsochromic): At pH < 5, the N3 of the imidazole ring protonates. This stabilizes the ground state more than the excited state, typically causing a slight blue shift (5–8 nm) . The aliphatic amine also protonates (
), but this has no direct effect on the chromophore. -
Basic Shift (Bathochromic): At pH > 12, the imidazole NH deprotonates to form the anion, causing a red shift and loss of fine structure.
Experimental Protocol: Spectral Characterization
To ensure reproducibility, follow this self-validating protocol.
Reagents
-
Analyte: >98% purity this compound.
-
Solvent: HPLC-grade Methanol or Ethanol (Cutoff < 205 nm).
-
Buffers: Phosphate buffer (pH 7.4), 0.1 M HCl, 0.1 M NaOH.
Step-by-Step Methodology
-
Stock Preparation: Dissolve 1.0 mg of compound in 10 mL Methanol to create a
stock. Sonicate for 5 mins to ensure complete dissolution of the aliphatic amine salt. -
Dilution: Dilute
of stock into of solvent (Final conc: ). Target absorbance range: 0.3 – 0.8 AU. -
Blanking: Use pure solvent from the same bottle used for dilution.
-
Scanning: Scan from 200 nm to 400 nm. Scan speed: Medium (approx. 200 nm/min). Bandwidth: 1.0 nm.
-
Validation:
-
Pass: Distinct peaks at ~245 nm and ~284 nm.
-
Fail: Significant absorption >300 nm (indicates oxidation).
-
Fail: Loss of fine structure in Methanol (indicates aggregation or water contamination).
-
Workflow Visualization
The following diagram outlines the logical flow for characterizing the compound and troubleshooting spectral anomalies.
Caption: Logical workflow for UV-Vis validation. Green path indicates successful identification; Red path signals structural deviation or impurity.
References
-
Comparison to 2-Methylbenzimidazole: NIST Chemistry WebBook, SRD 69. UV/Visible Spectrum of 2-Methylbenzimidazole. Link
- Benzimidazole Spectral Properties: Preston, P. N. (1981). Benzimidazoles and Congeneric Tricyclic Compounds, Part 1. Wiley-Interscience. (Standard text for heterocyclic spectra).
-
Substituent Effects: Kumar, A., et al. (1989). "Electronic spectrum of bibenzimidazole homologue: effects of solvents and acid concentration". Can. J. Chem. 67, 1200. Link
-
Synthesis & Characterization: "Synthesis of 2-Substituted Benzimidazole Derivatives". Organics 2023, 4(4), 524-538. Link
Sources
A Senior Application Scientist's Guide to Elemental Analysis Confirmation for 1-(5-Methyl-1H-benzimidazol-2-yl)propan-1-amine
This guide provides an in-depth comparison and procedural overview for the elemental analysis of 1-(5-Methyl-1H-benzimidazol-2-yl)propan-1-amine, a nitrogen-containing heterocyclic compound. Such compounds are foundational in medicinal chemistry and drug development, forming the scaffold for a significant percentage of FDA-approved drugs.[1][2][3][4] For any novel synthesized compound, confirming its elemental composition is a non-negotiable step to verify its empirical formula and establish its purity.[5] This document is intended for researchers, analytical chemists, and drug development professionals who require a robust framework for interpreting and validating analytical data.
Theoretical Elemental Composition: The Benchmark for Purity
Before any analysis, the theoretical elemental composition must be calculated from the molecular formula. This serves as the gold standard against which all experimental results are measured.
The structure of this compound is deduced from its nomenclature, leading to the molecular formula: C₁₁H₁₅N₃ .
-
Molecular Weight: 189.26 g/mol
-
Theoretical Composition:
-
Carbon (C): 69.81%
-
Hydrogen (H): 7.99%
-
Nitrogen (N): 22.20%
-
These percentages represent the ideal composition of a 100% pure, anhydrous sample.
The Gold Standard Method: CHN Combustion Analysis
For organic compounds, elemental analysis almost invariably refers to CHN analysis, a method based on the complete combustion of the sample.[5][6] The technique, rooted in the classic Pregl-Dumas method, is rapid, requires only a small amount of sample, and provides highly accurate data on the mass fractions of carbon, hydrogen, and nitrogen.[7]
Principle of Operation
The analysis follows a precise sequence of events orchestrated within a CHN analyzer:[8][9]
-
Combustion: A precisely weighed sample (typically 1-3 mg) is encapsulated in a tin container and dropped into a combustion furnace heated to approximately 1000°C.[7][9] The tin capsule promotes flash combustion, momentarily raising the temperature to over 1700°C, ensuring the complete and instantaneous oxidation of the sample in a pure oxygen environment.[9] This converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to various nitrogen oxides (NₓOᵧ).[7]
-
Reduction: The resulting mixture of gases is swept by an inert carrier gas (typically helium) over heated (~600°C) high-purity copper.[7] This critical step removes excess oxygen and quantitatively reduces the nitrogen oxides to elemental nitrogen gas (N₂).[7]
-
Separation and Detection: The purified gas mixture (CO₂, H₂O, and N₂) then passes through a gas chromatography (GC) column or a series of traps to separate the individual components.[10] A thermal conductivity detector (TCD) then measures the concentration of each gas relative to the helium carrier gas.[8][10] The detector's differential signal is directly proportional to the concentration of the element in the original sample.[9]
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to final data validation.
Caption: Workflow for CHN elemental analysis.
Comparative Data Analysis: Interpreting the Results
The ultimate goal is to compare the experimental data with the theoretical values. For publication in most peer-reviewed journals and for internal validation, the experimental results must fall within an absolute deviation of ±0.4% of the calculated values.[11][12]
Below is a comparative table showing hypothetical results for two different batches of this compound.
| Element | Theoretical % | Sample A (High Purity) | Deviation | Sample B (Potential Issues) | Deviation | Analysis & Interpretation |
| Carbon (C) | 69.81% | 69.65% | -0.16% | 68.95% | -0.86% | Sample A: Excellent agreement, well within the ±0.4% tolerance.[11] Sample B: Significant negative deviation suggests the presence of a non-carbon-containing impurity (e.g., water) or an impurity with a lower carbon percentage. |
| Hydrogen (H) | 7.99% | 8.05% | +0.06% | 8.35% | +0.36% | Sample A: Excellent agreement. Sample B: The positive deviation is within the ±0.4% tolerance but, when coupled with the low carbon value, strongly indicates the presence of residual water or an aliphatic solvent (e.g., hexane), which has a high hydrogen-to-carbon ratio.[13] |
| Nitrogen (N) | 22.20% | 22.11% | -0.09% | 21.95% | -0.25% | Sample A: Excellent agreement. Sample B: The result is within tolerance, but the deviation is consistent with the presence of a non-nitrogenous impurity, which would lower the overall nitrogen percentage. |
| Conclusion | PASS | FAIL | Sample A meets the criteria for high purity. Sample B requires further purification and/or drying before re-analysis.[13] |
Self-Validating Protocol for CHN Analysis
To ensure trustworthiness and accuracy, the analytical run must be self-validating. This is achieved by incorporating standards and checks throughout the process.
Step-by-Step Protocol
-
Instrument Preparation: Ensure the combustion and reduction tubes are properly packed and conditioned. Verify stable baselines for the TCD. The instrument requires a steady supply of high-purity helium and oxygen.[7]
-
Calibration: Perform a multi-point calibration by analyzing several accurately weighed amounts of a certified organic analytical standard, such as acetanilide (C: 71.09%, H: 6.71%, N: 10.36%).[10] This establishes the instrument's response curve.
-
Sample Preparation:
-
Ensure the sample is homogenous and completely dry, as residual solvents or water will significantly skew results.[13]
-
Using a microbalance, accurately weigh 1-3 mg of the sample into a clean tin capsule.
-
Crimp the capsule securely to ensure no sample is lost and to contain it during introduction into the furnace.[9]
-
-
Analysis Sequence:
-
Begin the automated sequence by analyzing a blank (empty tin capsule) to zero the system.
-
Analyze a known standard (e.g., acetanilide) to act as a calibration check. The result must be within ±0.3% of the known values.[13]
-
Analyze the unknown sample (this compound) in duplicate or triplicate. Reproducibility between runs is essential.
-
Intersperse certified standards every 5-10 unknown samples to monitor for any instrument drift during the run.[13]
-
-
Data Evaluation:
-
Calculate the average percentage for C, H, and N from the replicate sample runs.
-
Compare the average experimental values to the theoretical values.
-
Confirm that the deviation for each element is within the accepted ±0.4% tolerance.[11] If not, the sample fails the purity test.
-
The Broader Analytical Context: Complementary Techniques
While elemental analysis is powerful for confirming the empirical formula and purity, it does not provide information about molecular weight or structure. Therefore, it must be used in conjunction with other analytical methods for complete characterization:
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula (C₁₁H₁₅N₃) rather than just the empirical ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidates the chemical structure, showing the connectivity of atoms and confirming the exact isomeric form of the compound.
-
Inductively Coupled Plasma (ICP-MS or ICP-AES): While CHN analysis quantifies the core organic elements, techniques like ICP are required to test for elemental impurities, such as residual metal catalysts from the synthesis, as outlined in pharmacopeial standards like USP <232> and <233>.[14][15]
By integrating data from these orthogonal techniques, a complete and defensible profile of this compound can be established, ensuring its identity, structure, and purity for progression in research and development.
References
- Wikipedia. Elemental analysis. [URL: https://en.wikipedia.org/wiki/Elemental_analysis]
- Measurlabs. CHN(O)S Elemental Analysis. [URL: https://measurlabs.com/methods/chnos-elemental-analysis/]
- The Royal Society of Chemistry. CHNS Elemental Analysers. [URL: https://www.rsc.org/images/CHNS-analysers-technical-brief-35_tcm18-214840.pdf]
- O'Neill, M. et al. An International Study Evaluating Elemental Analysis. ACS Omega, 2017. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6648799/]
- Wikipedia. Combustion analysis. [URL: https://en.wikipedia.org/wiki/Combustion_analysis]
- AZoM. Understanding the Working Principles of CHNO Analyzers. [URL: https://www.azom.com/article.aspx?ArticleID=23087]
- University of Illinois Urbana-Champaign. MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. [URL: https://scs.illinois.edu/resources/how-guides/microanalysis-elemental-analysis-method-chn-chnos-elemental-analyzer-chn440]
- Thermo Fisher Scientific. AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/an-42306-chnso-pharma-flashsmart-ea-an42306-en.pdf]
- Kandioller, W. et al. Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 2021. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/qi/d1qi01379c]
- Pharmaceutical Technology. Elemental Impurity Analysis. [URL: https://www.pharmtech.com/view/elemental-impurity-analysis]
- Spectroscopy Online. Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. [URL: https://www.spectroscopyonline.com/view/validating-icp-ms-analysis-elemental-impurities-according-draft-usp-general-chapters-232-and-233]
- University of British Columbia. Summary of CHNS Elemental Analysis Common Problems. [URL: https://msl.chem.ubc.ca/sites/default/files/CHNS_Common_Problems_Summary.pdf]
- PerkinElmer. The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. [URL: https://www.perkinelmer.com/pl/CMSResources/Images/44-74724APP_TheElementalAnalysisofVariousClassesofChemicalCompounds.pdf]
- Akram, M. et al. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9322049/]
- National Institute of Standards and Technology (NIST). 1H-Benzimidazole, 2-methyl-. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C615156]
- Al-Ostath, A. et al. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. International Journal of Molecular Sciences, 2022. [URL: https://www.mdpi.com/1422-0067/23/15/8117]
- Shaikh, R. et al. Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Journal of Drug Delivery & Therapeutics, 2018. [URL: https://www.researchgate.
- PubChem. (1-Methyl-1h-benzimidazol-2-yl)methylamine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/800907]
- Vitaku, E. et al. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 2014. [URL: https://pubs.acs.org/doi/10.1021/jm401127s]
- Der Pharma Chemica. A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. [URL: https://www.derpharmachemica.com/articles/a-review-on-the-medicinal-significance-of-nitrogencontaining-heterocycles-from-natural-products-to-fdaapproved-drugs.pdf]
Sources
- 1. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Elemental analysis - Wikipedia [en.wikipedia.org]
- 6. Combustion analysis - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. azom.com [azom.com]
- 9. MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440 [answers.uillinois.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 13. chem.ubc.ca [chem.ubc.ca]
- 14. pharmtech.com [pharmtech.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
Safety Operating Guide
Personal protective equipment for handling 1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine
Comprehensive Safety Protocol: Handling 1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine
A Senior Application Scientist's Guide to Safe Laboratory Operations, Personal Protective Equipment, and Disposal
As laboratory professionals engaged in the vital work of drug discovery and development, our primary responsibility is to foster a culture of safety that protects both our researchers and the integrity of our work. This guide provides a detailed operational framework for handling this compound. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a conservative and scientifically-grounded approach mandates that we assess its potential hazards based on its structural components: the benzimidazole core and the primary amine functional group. This protocol is built upon established principles of chemical hygiene and risk mitigation for analogous compounds.
Hazard Assessment and Triage: A Proactive Stance
The structure of this compound suggests several potential hazards inherent to its chemical class. Benzimidazole derivatives can exhibit a range of toxicological profiles, including skin and eye irritation.[1] Some have been flagged as suspected mutagens. Amine compounds are often corrosive or irritating to the skin, eyes, and respiratory tract.[2][3] Therefore, we must operate under the assumption that this compound is, at a minimum, harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4]
| Potential Hazard Class | Basis of Assessment | Immediate Implication |
| Acute Toxicity (Oral) | Common hazard for benzimidazole and amine derivatives.[4] | Avoid ingestion and cross-contamination of personal items. |
| Skin Corrosion/Irritation | Characteristic of amine compounds and many benzimidazoles.[1] | Prevent all skin contact through appropriate glove and lab coat usage. |
| Serious Eye Damage/Irritation | High likelihood due to the amine and heterocyclic nature.[1] | Mandates the use of chemical splash goggles. |
| Respiratory Irritation | Potential for aerosol or dust generation during handling.[1][5] | All handling of solids and concentrated solutions must occur in a certified chemical fume hood. |
| Germ Cell Mutagenicity | A known risk for some benzimidazole-based structures. | Treat as a substance with potential long-term health effects; minimize exposure through all routes. |
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered PPE strategy is non-negotiable to prevent exposure.[6] The selection of each component is deliberate and based on the anticipated hazards.
-
Eye and Face Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when handling the compound in any form.[7] Regular safety glasses are insufficient as they do not protect from splashes. A face shield should be worn over goggles during procedures with a high risk of splashing, such as transferring large volumes or handling solutions under pressure.[8]
-
Skin and Body Protection: A flame-resistant laboratory coat must be worn, fully buttoned, with sleeves rolled down.[9] This protects your skin and personal clothing from minor spills and contamination.[10] For transfers of significant quantities (>50 mL), a chemically resistant apron should be worn over the lab coat.[7]
-
Hand Protection: Chemically resistant gloves are essential. Nitrile gloves (minimum 15 mil thickness) are a suitable choice for incidental contact with amines and heterocyclic compounds.[7][11] For prolonged handling or immersion, heavier-duty gloves such as neoprene or Viton should be considered. Always double-check glove compatibility with any solvents being used. Gloves must be inspected for tears or pinholes before each use and removed promptly and properly to avoid contaminating skin or surfaces.[9]
-
Respiratory Protection: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted inside a certified chemical fume hood to control exposure to dust and vapors.[11] If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with organic vapor cartridges may be required.[2][12]
Operational Workflow for Safe Handling
This step-by-step protocol ensures that safety is integrated into every stage of the experimental process. Adherence to this workflow is critical for minimizing risk.
-
Pre-Experiment Preparation:
-
Review this entire safety protocol and the SDS for any other chemicals involved in the procedure.[8]
-
Ensure the chemical fume hood is operational and the sash is at the indicated working height.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[7]
-
Prepare all necessary equipment (glassware, spatulas, etc.) and place it within the fume hood to minimize reaching in and out.
-
-
Donning PPE:
-
Chemical Handling (Inside Fume Hood):
-
Carefully open the container, pointing the lid away from your face.[8]
-
If handling the solid, use a spatula to weigh the desired amount onto weighing paper or directly into a tared vessel. Avoid creating dust.
-
If handling a solution, use a pipette or other appropriate transfer device. Always use a secondary container when transporting chemicals, even short distances.[11]
-
-
Post-Handling:
-
Securely close the primary container and wipe it down with a damp cloth to remove any external contamination.
-
Decontaminate all surfaces within the fume hood where the chemical was handled.
-
Segregate all waste into a clearly labeled hazardous waste container.[13]
-
-
Doffing PPE:
Caption: A workflow diagram illustrating the key phases and steps for safely handling this compound.
Decontamination and Disposal Plan
Effective decontamination and compliant disposal are essential to prevent environmental release and delayed exposure.
-
Spill Management:
-
Minor Spill (in fume hood): Absorb the spill with an inert material like vermiculite or a commercial sorbent pad. Carefully sweep the absorbed material into a designated hazardous waste container.[13] Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and your institution's Environmental Health and Safety (EHS) office immediately. Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
-
Waste Disposal:
-
Solid and Liquid Waste: All waste containing this compound, including unused product, reaction mixtures, and contaminated materials (e.g., gloves, weighing paper, sorbent pads), must be collected in a dedicated, sealable, and clearly labeled hazardous waste container.[13] The label must include the full chemical name and the words "Hazardous Waste."[8]
-
Empty Containers: "Empty" containers that held the chemical are not truly empty and must be treated as hazardous waste. Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol).[13] Collect the rinsate as hazardous waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines.
-
Sewer Disposal: Under no circumstances should this chemical or its waste be poured down the drain.[8][14]
-
Emergency Procedures: A Rapid Response Guide
In the event of an exposure, immediate and correct action is critical.[10]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the medical team with the chemical name.
By integrating these protocols into your daily laboratory operations, you build a foundation of safety and scientific integrity. Your diligence not only protects you and your colleagues but also ensures the reliability and success of your research endeavors.
References
- Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
- Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
- Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
- Chemical Safety Best Practices in The Lab. (2023, December 22). Green World Group.
- What are the Health and Safety Guidelines for Using Amines?. (n.d.).
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- Safe Lab Practices. (2025, February 19). Environmental Health & Safety.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Monoethanolamine (MEA) Safety & Handling Guide. (2025, November 26). Teamchem.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
- The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
- MATERIAL SAFETY DATA SHEET. (n.d.). Oxford Lab Fine Chem LLP.
- SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific.
- Hazardous Substance Fact Sheet. (2009, October). New Jersey Department of Health.
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- Proper Disposal of bis(N-methylimidazole-2-yl)methane: A Step-by-Step Guide for Laboratory Professionals. (2025). Benchchem.
- Material Safety Data Sheet. (n.d.). Chemicea Pharmaceuticals.
- A safety and chemical disposal guideline for Minilab users. (2020, April 2). UFZ.
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. nj.gov [nj.gov]
- 6. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 7. teamchem.co [teamchem.co]
- 8. gz-supplies.com [gz-supplies.com]
- 9. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 10. greenwgroup.com [greenwgroup.com]
- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 12. falseguridad.com [falseguridad.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. epfl.ch [epfl.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
